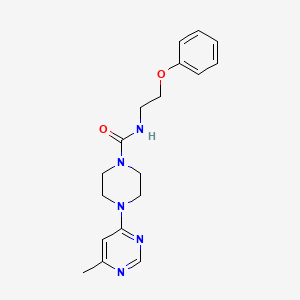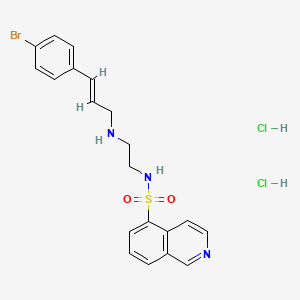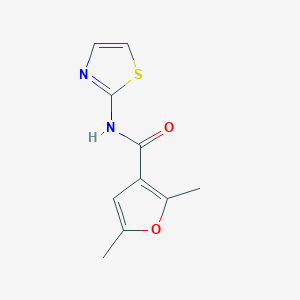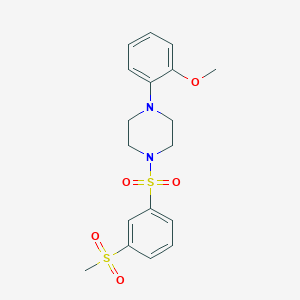
1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials .
Molecular Structure Analysis
The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are two phenyl rings, one of which has a methoxy (OCH3) group attached, and the other has a methylsulfonyl (CH3SO2) group attached .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. The methoxy and methylsulfonyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the methoxy and methylsulfonyl groups could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Receptor Antagonism and Pharmacological Evaluation
Research has demonstrated that analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, including sulfonamide linkers, are potent and selective 5-HT(1B/1D) antagonists. These compounds have shown significant effects in pharmacological evaluations, indicating their potential in developing therapies targeting serotonergic pathways (Liao et al., 2000).
Synthesis and Characterization of Sulfonamides
Innovative methods for synthesizing sulfonamides, utilizing p-nitrophenoxide as a leaving group, have been developed. This approach has produced compounds with significant potency at A(2B) receptors, demonstrating the importance of structural modifications in enhancing biological activity. Such developments contribute to the broader field of medicinal chemistry by offering new pathways for creating therapeutically relevant molecules (Yan et al., 2006).
Biological Activities and Potential Therapeutics
Compounds synthesized from the base structure of "1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine" have been explored for various biological activities. These include potential herbicidal and insecticidal activities, indicating the versatility of these compounds beyond pharmacological applications. The research demonstrates the promise of these synthesized compounds in agricultural settings as well (Wang et al., 2015).
Antimicrobial and Cytotoxic Activities
Several derivatives have been identified to possess significant antimicrobial and cytotoxic activities. These activities suggest the potential for these compounds to be developed into new antimicrobial agents or cancer therapeutics. The diversity in biological activity underscores the importance of continued research into the applications of these compounds (Patil et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-25-18-9-4-3-8-17(18)19-10-12-20(13-11-19)27(23,24)16-7-5-6-15(14-16)26(2,21)22/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMDNNNTNSYYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

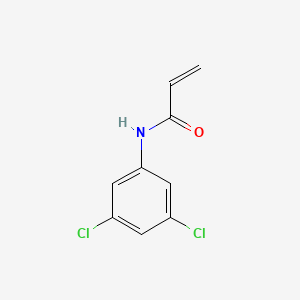

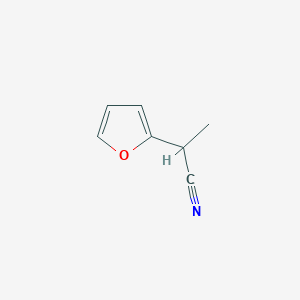

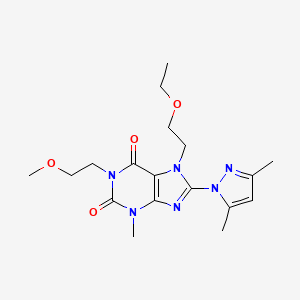
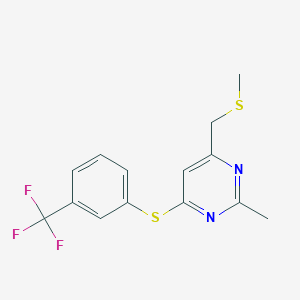
![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)


![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)
